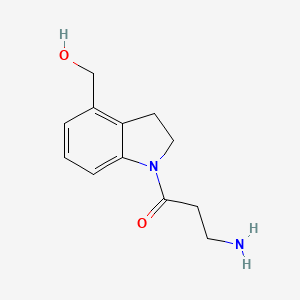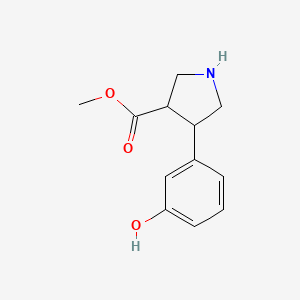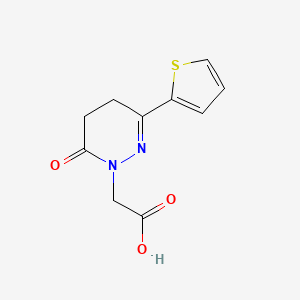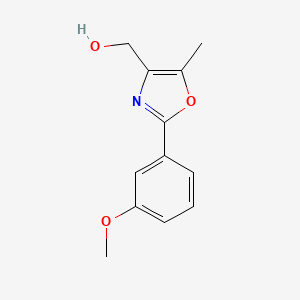
3-アミノ-1-(4-(ヒドロキシメチル)インドリン-1-イル)プロパン-1-オン
説明
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
虚血性脳卒中の治療
“3-アミノ-1-(4-(ヒドロキシメチル)インドリン-1-イル)プロパン-1-オン”を含むインドリン誘導体は、虚血性脳卒中の治療における可能性のある用途について研究されています . これらの化合物は、抗酸化アッセイにおいて、H2O2誘発によるRAW 264.7細胞の死に対して有意な保護効果を示しました . いくつかの化合物は、酸素グルコース遮断/再灌流(OGD/R)誘発による神経損傷における細胞生存率を有意に上昇させました . それらはまた、N-メチル-D-アスパラギン酸受容体2B(NMDA-GluN2B)への結合親和性を示しました .
抗炎症作用
これらのインドリン誘導体は、抗炎症作用も示しています。 特定の濃度では、それらは用量依存的に、BV-2細胞によるLPS誘発性の炎症性サイトカイン(TNF-α、IL-6、NOなど)の分泌を低下させました .
神経保護剤
いくつかのインドリン誘導体は、イフェンプロジルと同等の神経保護効果を発揮しました . それらは、中大脳動脈閉塞(MCAO)ラットモデルにおいて、脳梗塞率を劇的に減少させ、神経学的欠損スコアを改善することができます . これは、それらが虚血性脳卒中の治療のための潜在的な神経保護剤になり得ることを示唆しています .
製薬試験
“3-アミノ-1-(4-(ヒドロキシメチル)インドリン-1-イル)プロパン-1-オン”は、製薬試験に使用できます . これは、それが新規薬剤の開発と試験に使用できることを示唆しています。
作用機序
Target of Action
The compound 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally understood that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
生化学分析
Cellular Effects
The effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, have been reported to affect antiviral activity, anti-inflammatory responses, and anticancer mechanisms . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new therapeutic derivatives . The exact molecular interactions of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one are still being studied, but it is believed to exert its effects through similar mechanisms as other indole derivatives.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to maintain their biological activity over extended periods, but specific data on the temporal effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one are limited
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. Indole derivatives have been tested at various dosages to determine their therapeutic and toxic effects For example, certain indole compounds have shown significant biological activity at specific doses, while higher doses may lead to adverse effects
Metabolic Pathways
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding the transport mechanisms of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is essential for determining its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-4-12(16)14-7-5-10-9(8-15)2-1-3-11(10)14/h1-3,15H,4-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGUYIROFIRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)


![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)



![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)



![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
